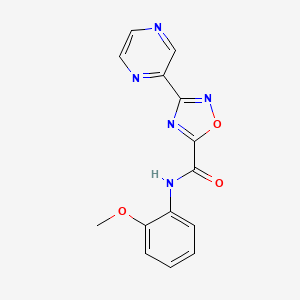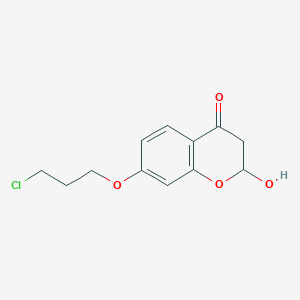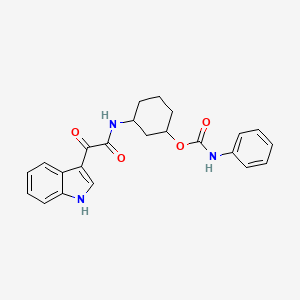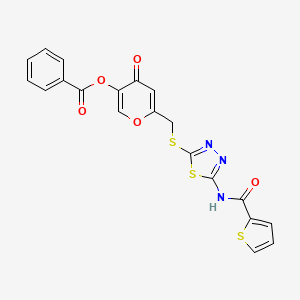
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule with several functional groups. It contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom, and a pyran ring, which is a six-membered ring with one oxygen atom. It also has a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom. The presence of these functional groups suggests that this compound might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (thiophene and pyran) could contribute to the stability of the molecule. The thiadiazole ring might also participate in various interactions due to the presence of nitrogen and sulfur atoms .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group might be hydrolyzed under acidic or basic conditions. The thiophene and thiadiazole rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Biological Activities
Research has shown that thiophene and thiadiazole derivatives exhibit a wide range of biological activities. For instance, thiophene molecules, due to their pharmacological properties, have been utilized in the synthesis of compounds with potential antibacterial and antifungal applications (Isloor, Kalluraya, & Sridhar Pai, 2010). Similarly, thiadiazole derivatives are known for their promising antibacterial activity, especially against strains such as Staphylococcus aureus and Bacillus subtilis, highlighting their potential in developing new antimicrobial agents (Palkar et al., 2017).
Catalysis and Chemical Synthesis
Compounds containing thiadiazole and pyran moieties have been explored for their role in catalysis and chemical synthesis. For example, complexes with 1,3,4-thiadiazole derivatives have been studied for their structural properties and potential in catalysis, particularly in the synthesis of ligands and electrochemical applications (Myannik et al., 2018).
Anticancer and Antimicrobial Applications
Furthermore, compounds incorporating thiophene and thiadiazole units have been synthesized and evaluated for their anticancer and antimicrobial efficacy. Some derivatives have shown promising results against specific cancer cell lines, indicating the potential of these compounds in therapeutic applications (Gomha, Edrees, & Altalbawy, 2016). This underscores the importance of heterocyclic compounds in the development of new drugs and therapeutic agents.
Material Science and Photovoltaic Applications
In the realm of materials science, thiophene-based conjugated polymers containing thiadiazole moieties have been investigated for their application in organic photovoltaics. These studies have focused on the synthesis, characterization, and evaluation of these polymers' efficiency in photovoltaic devices, highlighting their potential in renewable energy technologies (Higashihara et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5S3/c24-14-9-13(27-10-15(14)28-18(26)12-5-2-1-3-6-12)11-30-20-23-22-19(31-20)21-17(25)16-7-4-8-29-16/h1-10H,11H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZHQLPRDGYEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

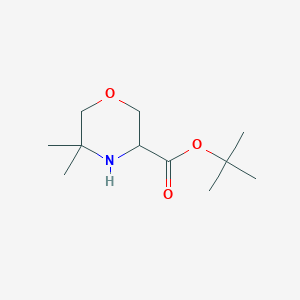
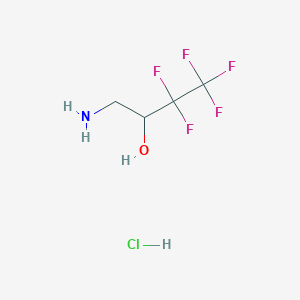


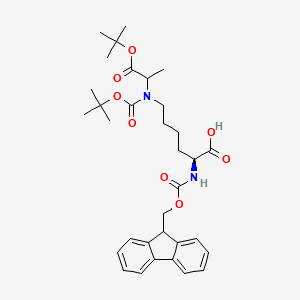

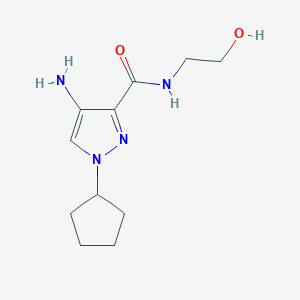


![N-([2,4'-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B2658497.png)

